molecular formula C16H20N2O2 B11724237 2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid

2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid

Cat. No.: B11724237
M. Wt: 272.34 g/mol
InChI Key: HWBTWVUHTVFVLY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid typically involves the reaction of 1-cyclohexyl-2,5-dimethylpyrrole with acrylonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyano group and a cyclohexyl-substituted pyrrole ring makes it a valuable compound for various research applications .

Biological Activity

2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid, also known as a pyrrole derivative, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, presenting data from various studies and synthesizing findings to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N5OSC_{18}H_{21}N_{5}OS, with a molecular weight of approximately 355.5 g/mol. The structure features a cyano group, a pyrrole moiety, and a prop-2-enamide backbone, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain pyrrole derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves interference with bacterial cell wall synthesis or function.

CompoundMIC (µg/mL)Target Organism
Pyrrole Derivative A10Mycobacterium tuberculosis
Pyrrole Derivative B25Staphylococcus aureus

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Cytotoxicity and Cancer Research

Preliminary studies suggest that this compound has cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, although further research is necessary to elucidate the exact mechanisms involved.

Case Study 1: Antimicrobial Screening

A study conducted by researchers at Virginia Commonwealth University screened several derivatives of pyrrole for antimicrobial activity. Among them, this compound showed significant inhibition against Gram-positive bacteria at concentrations as low as 20 µM .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment evaluating the anti-inflammatory effects of various compounds on human macrophages, it was found that treatment with the compound reduced TNF-alpha levels significantly compared to untreated controls . This suggests its potential use in managing inflammatory diseases.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound. Various synthetic routes have been explored to optimize yield and purity. The biological activity has been assessed through both in vitro assays and preliminary in vivo models.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid

InChI

InChI=1S/C16H20N2O2/c1-11-8-13(9-14(10-17)16(19)20)12(2)18(11)15-6-4-3-5-7-15/h8-9,15H,3-7H2,1-2H3,(H,19,20)

InChI Key

HWBTWVUHTVFVLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)O

Origin of Product

United States

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